8-chloro-2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide
Overview
Description
8-chloro-2-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C23H24ClN3O2 and its molecular weight is 409.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 409.1557047 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Potential as Radioligands in PET Imaging
- Application : This compound has been explored for its potential use in Positron Emission Tomography (PET) imaging, particularly as a radioligand for peripheral benzodiazepine type receptors (PBR) in vivo. This application is significant for noninvasive assessment and imaging in various medical conditions.
- Research Details : The study involved labeling of similar quinoline-2-carboxamide derivatives with carbon-11 for use in PET. These radioligands showed high specific binding to PBR in several organs, suggesting their utility in PBR imaging with PET (Matarrese et al., 2001).
2. Role in Synthesis of Pharmaceutical Compounds
- Application : The compound plays a crucial role in the synthesis of various pharmaceuticals. It has been utilized in developing efficient synthesis routes for other pharmacologically relevant compounds.
- Research Details : One study demonstrated the development of an efficient synthesis process for a Pyrrolquinolone compound, where similar quinoline derivatives were key intermediates (Dorow et al., 2006).
3. Exploration in Polymerization Processes
- Application : This compound and its derivatives have been investigated for their utility in polymerization processes. This includes their role in ethylene polymerization and copolymerization of ethylene with α-olefins.
- Research Details : A study focused on half-titanocene chlorides derived from similar quinoline carboxamide compounds. These complexes showed high catalytic activities, highlighting their potential in industrial polymerization processes (Sun et al., 2010).
4. Contribution to Antitumor Research
- Application : Quinoline derivatives are extensively researched for their potential antitumor properties. This includes exploring their effects on various cancer cell lines and kinase inhibitors.
- Research Details : One study designed and synthesized novel quinoline derivatives, including those related to the specified compound, for evaluation against cancer cell lines. Promising results were found, indicating their potential as antitumor agents (Li et al., 2013).
5. Utilization in Organic Chemistry Research
- Application : Quinoline derivatives are key players in various organic chemistry reactions, serving as starting materials or intermediates for synthesizing diverse chemical compounds.
- Research Details : A study explored the synthesis of certain quinoline derivatives, focusing on their transformations and applications in organic chemistry (Aleksanyan & Hambardzumyan, 2013).
Properties
IUPAC Name |
8-chloro-2-(2-methylphenyl)-N-(2-morpholin-4-ylethyl)quinoline-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O2/c1-16-5-2-3-6-17(16)21-15-19(18-7-4-8-20(24)22(18)26-21)23(28)25-9-10-27-11-13-29-14-12-27/h2-8,15H,9-14H2,1H3,(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQLIGGXDVHKRC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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